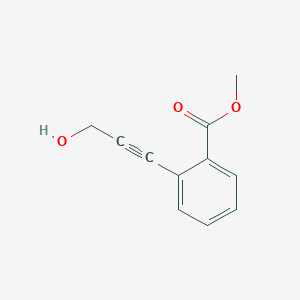

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

概述

准备方法

合成路线和反应条件: 异丙肾上腺素的合成涉及儿茶酚与异丙胺在特定条件下的反应。该过程通常包括以下步骤:

儿茶酚制备: 儿茶酚是通过苯酚的羟基化制备的。

胺加成: 在受控条件下将异丙胺加入儿茶酚中形成异丙肾上腺素.

工业生产方法: 在工业环境中,异丙肾上腺素的生产涉及使用类似方法的大规模合成,但针对效率和产量进行了优化。 仔细监测反应条件,以确保最终产品的纯度和质量 .

化学反应分析

反应类型: 异丙肾上腺素经历各种化学反应,包括:

氧化: 异丙肾上腺素可以被氧化形成醌类。

还原: 还原反应可以将异丙肾上腺素转化为相应的醇。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化试剂.

主要产物:

氧化产物: 醌类。

还原产物: 醇。

取代产物: 根据所用试剂的不同,会有各种各样的取代衍生物.

科学研究应用

异丙肾上腺素具有多种科学研究应用,包括:

化学: 用作研究β2肾上腺素受体激动剂的模型化合物。

生物学: 研究其对支气管平滑肌和纤毛活动的影响。

医学: 用于开发治疗呼吸系统疾病的支气管扩张剂。

工业: 用于生产用于雾化的吸入溶液

作用机制

异丙肾上腺素通过增加腺苷酸环化酶的活性发挥作用,从而增加环磷酸腺苷 (cAMP) 的形成。 cAMP 水平升高会导致支气管平滑肌松弛、纤毛活动刺激,并可能改善毛细血管完整性 . 主要分子靶标是β2肾上腺素能受体,尽管异丙肾上腺素也与β1肾上腺素能受体结合,这可能会导致β1介导的不良事件 .

类似化合物:

肾上腺素 (肾上腺素): 用于缓解支气管痉挛的第一个β2受体激动剂。

异丙肾上腺素 (异丙肾上腺素): 第二代β2受体激动剂。

奥昔普林 (间羟异丙肾上腺素): 由于心脏副作用较少,已取代异丙肾上腺素。

沙丁胺醇 (沙丁胺醇): 较后一代β2受体激动剂,具有更持久的作用.

异丙肾上腺素的独特之处: 异丙肾上腺素的独特之处在于其起效迅速,在吸入后 2 到 5 分钟内即可明显缓解呼吸困难 . 尽管它在很大程度上已被更新的药物取代,但一些医师仍然青睐异丙肾上腺素,因为它在严重支气管痉挛的情况下能快速缓解 .

相似化合物的比较

Epinephrine (Adrenalin): The first beta-2 agonist used for bronchospasm relief.

Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.

Orciprenaline (Metaproterenol): Replaced isoetarine due to fewer cardiac side effects.

Salbutamol (Albuterol): A later generation beta-2 agonist with longer-lasting effects.

Uniqueness of Isoetarine: Isoetarine is unique in its rapid onset of action, providing sharp relief of shortness of breath within two to five minutes after inhalation . Despite being largely replaced by newer agents, some practitioners still prefer isoetarine for its quick relief in severe cases of bronchospasm .

生物活性

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of benzoic acid, featuring a hydroxypropynyl side chain. Its molecular structure includes a benzoate moiety that contributes to its pharmacological properties. The compound has been investigated for its effects on various biological systems, particularly as a bronchodilator.

Biological Activity

Bronchodilator Effects:

this compound has been identified as a fast-acting bronchodilator, making it potentially useful in treating respiratory conditions such as asthma, bronchitis, and emphysema. Its mechanism involves the relaxation of bronchial smooth muscle, which enhances airflow in obstructed airways.

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzoic acid have shown significant antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 9.6 μg/mL . The mechanism of action is believed to involve interactions with bacterial proteins such as FtsZ, which is crucial for cell division .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Smooth Muscle Relaxation: The compound acts on β-adrenoceptors in bronchial tissues, leading to muscle relaxation and dilation of airways.

- Antimicrobial Action: It interferes with bacterial cell division by binding to FtsZ protein, crucial for maintaining bacterial morphology and functionality.

- Cytotoxic Effects: Some studies suggest that derivatives may exhibit cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Research Insights

Recent investigations into the compound's derivatives have revealed enhanced biological activities through structural modifications. For example, the introduction of halogen substituents on the aromatic ring has been shown to significantly alter potency against specific bacterial strains .

Table 2: Structural Modifications and Biological Activity

属性

IUPAC Name |

methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEORDDJWGLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401895 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103606-72-0 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。